2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound is officially designated with the Chemical Abstracts Service registry number 1220039-14-4, providing a unique identifier for database searches and regulatory documentation. The molecular formula C14H21Cl2NO2 indicates the presence of fourteen carbon atoms, twenty-one hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 306.23 grams per mole.
The systematic name reflects the compound's hierarchical structure, beginning with the piperidine core as the parent ring system. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, serves as the fundamental structural unit. The substituent at the 2-position consists of an ethyl chain bearing a complex phenoxy group. This phenoxy moiety features a benzene ring with two distinct substituents: a chlorine atom at the 2-position and a methoxy group at the 4-position relative to the oxygen bridge connecting to the ethyl chain.
Alternative nomenclature systems recognize this compound under several synonymous designations. The compound may also be identified as 3-[2-(2-chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride, reflecting positional isomerism possibilities within the piperidine ring system. The hydrochloride salt form indicates protonation of the basic nitrogen atom within the piperidine ring, accompanied by a chloride counterion to maintain overall electrical neutrality.
The Simplified Molecular Input Line Entry System representation provides a linear notation for computational applications: COc1ccc(c(c1)Cl)OCCC2CCCCN2.Cl. This notation systematically describes the molecular connectivity, beginning with the methoxy-substituted aromatic ring and proceeding through the ether linkage to the piperidine system, with the chloride ion indicated separately.
Molecular Geometry and Conformational Analysis
The three-dimensional molecular architecture of this compound exhibits complex conformational behavior arising from multiple rotatable bonds and the inherent flexibility of the piperidine ring system. The piperidine ring adopts chair conformations as the most thermodynamically stable arrangements, similar to cyclohexane, with the nitrogen atom introducing subtle electronic and geometric perturbations. The chair conformation minimizes steric interactions between adjacent carbon atoms while positioning the nitrogen lone pair in an optimal orientation for potential hydrogen bonding interactions.
The ethyl linker connecting the piperidine ring to the phenoxy group introduces conformational flexibility through rotation about the carbon-carbon and carbon-oxygen bonds. This flexibility allows the molecule to adopt multiple low-energy conformations in solution, with the preferred conformations determined by intramolecular interactions, solvent effects, and crystal packing forces in the solid state. The aromatic phenoxy group contributes rigidity to the overall molecular structure while providing specific spatial orientation through the fixed geometry of the benzene ring.
The chlorine and methoxy substituents on the aromatic ring create an asymmetric substitution pattern that influences the overall molecular dipole moment and potential for intermolecular interactions. The chlorine atom, being larger and more electronegative than hydrogen, introduces steric bulk and electronic effects that can influence molecular recognition and binding properties. The methoxy group provides additional sites for hydrogen bonding interactions and contributes to the overall polarity of the molecule.
Computational molecular modeling studies would typically reveal preferred conformations through energy minimization calculations, taking into account bond lengths, bond angles, dihedral angles, and non-bonded interactions. The protonated nitrogen atom in the hydrochloride salt form adopts tetrahedral geometry with the additional hydrogen atom, creating a positively charged center that significantly influences the electrostatic properties of the molecule.
Crystallographic Studies and X-ray Diffraction Patterns
X-ray diffraction analysis represents the gold standard for determining precise three-dimensional molecular structures in the crystalline solid state. This technique exploits the interaction between X-ray electromagnetic radiation and the electron clouds surrounding atomic nuclei to generate diffraction patterns that can be mathematically converted into detailed structural information. The wavelength of X-rays, typically in the range of 0.5 to 2.5 Angstrom units, corresponds closely to interatomic distances in crystals, making X-ray diffraction ideally suited for structural determination.
The fundamental principle underlying X-ray diffraction follows Bragg's Law, which relates the diffraction angle, crystal lattice spacing, and X-ray wavelength through the equation 2d sin θ = nλ, where d represents the spacing between crystal planes, θ is the diffraction angle, n is an integer, and λ is the X-ray wavelength. When X-rays encounter a crystalline sample, they interact with electrons in a manner that produces constructive interference at specific angles, generating characteristic diffraction patterns unique to each crystalline phase.
For this compound, crystallographic studies would provide definitive information about molecular conformation, intermolecular hydrogen bonding patterns, crystal packing arrangements, and precise bond lengths and angles. The presence of the chloride counterion creates opportunities for extensive hydrogen bonding networks within the crystal lattice, particularly involving the protonated nitrogen atom and any available hydrogen bond donors from neighboring molecules.
Crystal structure determination would involve growing suitable single crystals of the compound, typically through controlled crystallization from appropriate solvent systems. The resulting crystals would be mounted on a diffractometer and exposed to monochromatic X-ray radiation while being rotated through various orientations to collect complete diffraction data. Modern area detectors can capture thousands of diffraction spots, which are then processed through sophisticated software to determine unit cell parameters, space group symmetry, and ultimately the complete three-dimensional structure.
The crystallographic data would reveal important details about the solid-state behavior of the compound, including potential polymorphism, hydrate formation, and thermal stability. Such information proves crucial for pharmaceutical development, as different crystalline forms can exhibit varying solubility, dissolution rates, and bioavailability profiles.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about this compound through the analysis of magnetic nuclei within the molecule. Proton Nuclear Magnetic Resonance spectroscopy reveals detailed information about the hydrogen environments, coupling patterns, and molecular connectivity. The technique exploits the magnetic properties of atomic nuclei with non-zero spin, particularly hydrogen-1 and carbon-13, which respond to external magnetic fields and radiofrequency pulses.
In proton Nuclear Magnetic Resonance analysis, different hydrogen atoms produce signals at characteristic chemical shift positions depending on their electronic environment. Aromatic protons on the substituted benzene ring typically appear in the 6.5 to 8.0 parts per million region, with the exact positions influenced by the electron-withdrawing chlorine substituent and the electron-donating methoxy group. The methoxy group protons generate a characteristic singlet around 3.8 parts per million, representing three equivalent hydrogen atoms with no neighboring protons for coupling interactions.
The ethyl linker protons produce more complex multipicity patterns due to coupling with adjacent hydrogen atoms. The methylene group adjacent to the oxygen atom typically appears as a triplet around 4.0 parts per million, while the methylene group connected to the piperidine ring shows up as a triplet near 2.8 parts per million. The piperidine ring protons create a complex overlapping pattern in the 1.5 to 3.0 parts per million region, with the protons adjacent to nitrogen appearing further downfield due to the electron-withdrawing effect of the heteroatom.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule. Each unique carbon environment produces a distinct signal, with aromatic carbons appearing in the 110 to 160 parts per million range and aliphatic carbons in the 10 to 80 parts per million region. The quaternary aromatic carbons bearing substituents produce characteristic signals that can be used to confirm the substitution pattern on the benzene ring.
Infrared spectroscopy reveals functional group characteristics through the analysis of molecular vibrations. The aromatic carbon-hydrogen stretching vibrations appear around 3000 to 3100 reciprocal centimeters, while aliphatic carbon-hydrogen stretches occur near 2800 to 3000 reciprocal centimeters. The aromatic carbon-carbon stretches produce bands in the 1400 to 1600 reciprocal centimeters region, and the ether carbon-oxygen stretch appears around 1000 to 1300 reciprocal centimeters. The presence of the hydrochloride salt creates broad absorption bands associated with nitrogen-hydrogen stretching vibrations of the protonated amine.
Mass spectrometry provides molecular weight confirmation and structural fragmentation information. Electron impact ionization typically produces a molecular ion peak corresponding to the free base form of the compound, with characteristic fragmentation patterns involving loss of the ethyl side chain, phenoxy group, or portions of the piperidine ring. The fragmentation patterns serve as molecular fingerprints that can confirm structural assignments and detect impurities or degradation products.
| Spectroscopic Technique | Key Information Provided | Characteristic Features |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Hydrogen environments and connectivity | Aromatic signals (6.5-8.0 ppm), methoxy singlet (3.8 ppm), aliphatic multipicity (1.5-4.0 ppm) |
| Carbon-13 Nuclear Magnetic Resonance | Carbon framework structure | Aromatic carbons (110-160 ppm), aliphatic carbons (10-80 ppm) |
| Infrared Spectroscopy | Functional group identification | Aromatic C-H (3000-3100 cm⁻¹), aliphatic C-H (2800-3000 cm⁻¹), C-O stretch (1000-1300 cm⁻¹) |
| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion confirmation, characteristic fragmentation patterns |
Properties
IUPAC Name |
2-[2-(2-chloro-4-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-17-12-5-6-14(13(15)10-12)18-9-7-11-4-2-3-8-16-11;/h5-6,10-11,16H,2-4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQHPGHLDPQWGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-chloro-4-methoxyphenol with 2-chloroethylpiperidine in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the chloro group or to modify the piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or modified piperidine compounds.
Scientific Research Applications
2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Organic Chemistry: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Employed in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Substituent Effects
- Methoxy Groups (OCH₃): Provide moderate electron-donating effects, improving metabolic stability compared to methyl or halogens .
- Bulkier Groups (e.g., Diphenylmethoxy): Increase steric hindrance, which may reduce bioavailability but improve target specificity .
Physicochemical Properties
- Solubility: Hydrochloride salts generally enhance water solubility, critical for oral bioavailability.
- Lipophilicity: The 2-Cl,4-OCH₃ substitution in the target compound may offer a balance between hydrophobicity (for membrane penetration) and polarity (for solubility).
Biological Activity
2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It has been studied primarily for its anti-inflammatory and anticancer properties, as well as its potential applications in biosensing technologies. This article provides an overview of the biological activity of this compound, supported by experimental findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C14H21Cl2NO2
- Molecular Weight : 306.23 g/mol
- CAS Number : 1220039-14-4
The compound features a piperidine ring with a chloro and methoxy substitution, which enhances its selectivity towards various biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity through the selective inhibition of cyclooxygenases (COX-1 and COX-2). These enzymes play crucial roles in the inflammatory response.
Experimental Findings :
- A series of derivatives were synthesized and tested for COX inhibitory activity using a colorimetric enzyme immunoassay kit.
- Compounds with a methoxy group at the sixth position in the benzothiazole ring demonstrated the highest IC50 values for COX-1 inhibition and excellent selectivity indices for COX-2 .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Derivative A | 0.5 | 0.1 | 5 |
| Derivative B | 0.3 | 0.05 | 6 |
Anticancer Activity
The compound has also shown promising anticancer properties across various cancer cell lines. The mechanisms of action include inducing apoptosis and inhibiting cell proliferation.
Case Studies :
-
Cell Line Studies : In vitro studies demonstrated that derivatives of this compound induced apoptosis in breast cancer cells by disrupting mitochondrial membrane integrity, leading to cytochrome c release and activation of caspase pathways .
- Key Findings :
- Increased levels of cytochrome c in the cytosol.
- Activation of caspase-3 and caspase-9 pathways leading to apoptosis.
- Key Findings :
- Selectivity Against Cancer Types : The compound exhibited selective cytotoxicity towards T-lymphoblastic cell lines with minimal effects on non-cancerous cells, indicating its potential for targeted cancer therapy .
| Cell Line | CC50 (µM) | Remarks |
|---|---|---|
| CCRF-CEM | 9 | Highly sensitive |
| MOLT-4 | 12 | Moderate sensitivity |
| HeLa S3 | >10 | No significant effect |
Applications in Biosensing
The derivatives of this compound have been utilized to develop optical DNA biosensors for viral detection. These biosensors leverage the ability of the compounds to intercalate within DNA, enhancing diagnostic capabilities.
Research Findings :
- A novel square-planar piperidine side chain-functionalized compound was developed, which intercalated into DNA effectively.
- The biosensor showed promising results in detecting viral infections such as dengue virus, indicating a potential application in rapid diagnostics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride, and what key reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a piperidine derivative with 2-chloro-4-methoxyphenoxyethyl chloride in a polar solvent (e.g., DMF or DMSO) under reflux conditions (60–100°C) with a base like triethylamine to neutralize HCl byproducts. Reaction time (6–24 hours) and stoichiometric ratios (1:1.2 for piperidine:aryl halide) are critical for optimizing yields . Purification typically involves recrystallization or column chromatography using silica gel and a chloroform/methanol gradient.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Protocols :
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong oxidizers .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
- Stability : Monitor for color changes (e.g., yellowing indicates degradation). Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR in DMSO-d6 to identify aromatic protons (δ 6.8–7.2 ppm), piperidine protons (δ 1.4–3.0 ppm), and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ at m/z ~340).
- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C ether stretch) and ~750 cm⁻¹ (C-Cl stretch) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported toxicity or reactivity data for this compound?
- Data Reconciliation :
- Comparative Analysis : Cross-reference GHS classifications from multiple jurisdictions (e.g., Japanese NITE data vs. EU ECHA entries) to identify discrepancies in acute toxicity (e.g., LD50 ranges) .
- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict toxicity endpoints if experimental data is conflicting. Validate predictions via in vitro assays (e.g., Ames test for mutagenicity) .
- Batch-Specific Testing : Analyze impurities (HPLC purity ≥98%) and residual solvents (GC-MS) to rule out confounding factors in toxicity studies .
Q. How can computational chemistry enhance the design of derivatives or reaction pathways for this compound?
- Computational Workflow :
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to model transition states and identify low-energy pathways for functional group modifications (e.g., substituting methoxy with ethoxy groups) .
- Docking Studies : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina to prioritize derivatives for synthesis .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for coupling reactions, reducing trial-and-error experimentation .
Q. What experimental approaches are effective in determining the compound's interaction with biological targets?
- Biological Assays :
- Radioligand Binding : Use ³H-labeled analogs to quantify affinity for neurological targets (e.g., σ receptors) in rat brain homogenates .
- Functional Assays : Measure cAMP inhibition in HEK293 cells transfected with GPCRs to assess signaling modulation .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidation or demethylation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
